![molecular formula C20H12Cl2F3N3OS B1255497 2-(2,6-Dichlorophenyl)-3-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thiazolidin-4-one](/img/structure/B1255497.png)
2-(2,6-Dichlorophenyl)-3-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-Dichlorophenyl)-3-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thiazolidin-4-one is a member of pyrimidines. It has a role as an anticoronaviral agent.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Compounds containing thiazolidin-4-one, including derivatives similar to the specified chemical, have been extensively studied for their antimicrobial properties. For instance, studies have demonstrated that thiazolidinone derivatives possess significant in vitro antimicrobial activity against various bacterial and fungal strains, including Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans, Aspergillus flavus, and Aspergillus niger (El Azab & Abdel-Hafez, 2015), (Pemawat, Dangi, & Talesara, 2010).
Anti-cancer Potential
Some derivatives have also been explored for their potential in cancer treatment. For example, new pyrimidine derivatives clubbed with thiazolidin-4-one have shown promise as anticancer agents, with specific compounds exhibiting notable growth inhibition in lung cancer cell lines (Rashid et al., 2014).
Anti-HIV Properties
The chemical structure of thiazolidin-4-ones, particularly those with a 2,6-dihalophenyl group, have been found effective as non-nucleoside HIV-1 reverse transcriptase inhibitors, displaying considerable inhibition of HIV-1 replication with minimal cytotoxicity (Rao et al., 2004).
Antituberculosis and Antimalarial Activities
Thiazolidin-4-one compounds with a pyrimidine nucleus have also been evaluated for their antituberculosis and antimalarial properties, showing significant activity against Mycobacterium tuberculosis and Plasmodium falciparum (Soni et al., 2022).
Antioxidant and Anti-inflammatory Effects
Some thiazolidinone derivatives have demonstrated potent antioxidant and anti-inflammatory activities, making them potential candidates for the treatment of related disorders (Saundane et al., 2012).
Propiedades
Fórmula molecular |
C20H12Cl2F3N3OS |
|---|---|
Peso molecular |
470.3 g/mol |
Nombre IUPAC |
2-(2,6-dichlorophenyl)-3-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H12Cl2F3N3OS/c21-12-7-4-8-13(22)17(12)18-28(16(29)10-30-18)19-26-14(11-5-2-1-3-6-11)9-15(27-19)20(23,24)25/h1-9,18H,10H2 |
Clave InChI |
FNWZBSYDEOGGJU-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)N(C(S1)C2=C(C=CC=C2Cl)Cl)C3=NC(=CC(=N3)C(F)(F)F)C4=CC=CC=C4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



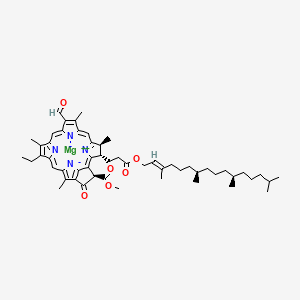

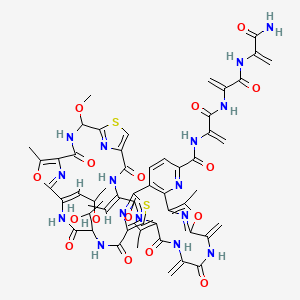
![2-[6-[(2-fluorophenyl)methyl]-5,7-dimethyl-4-oxo-3-pyrrolo[3,4-d]pyridazinyl]-N-(2,3,5,6-tetrafluorophenyl)acetamide](/img/structure/B1255419.png)
![1-[4-(3-Chlorophenyl)-1-piperazinyl]-3-(diphenylmethyl)oxy-2-propanol](/img/structure/B1255422.png)

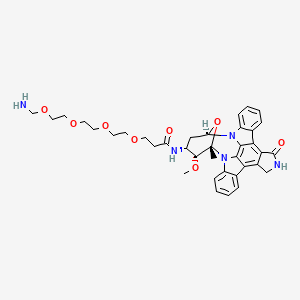
![[(4Z,6Z,8S,9S,10Z,12S,13R,14S,16S)-13-hydroxy-8,14,19-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B1255427.png)
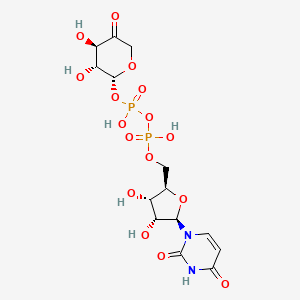
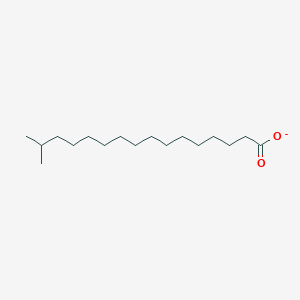
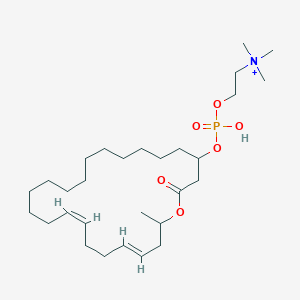
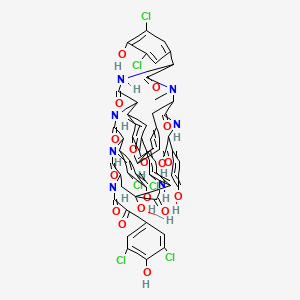
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(4-fluorophenyl)-2,4-dioxo-1-thieno[3,2-d]pyrimidinyl]acetamide](/img/structure/B1255438.png)
![1-(5-Isoquinolinylmethyl)-4-[(3-methoxyphenyl)methyl]-4-piperidinecarboxylic acid ethyl ester](/img/structure/B1255439.png)